N-(2,6-diethylphenyl)-3-phenylacrylamide

Description

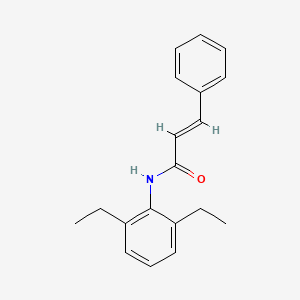

N-(2,6-diethylphenyl)-3-phenylacrylamide (CAS: 466648-16-8) is an acrylamide derivative with the molecular formula C₁₉H₂₁NO and a molecular weight of 279.38 g/mol. Structurally, it features a central acrylamide group (-CO-NH-) linked to a 2,6-diethylphenyl substituent and a phenyl group (Fig. 1). The 2,6-diethylphenyl moiety confers steric bulk, while the conjugated acrylamide system may influence electronic properties and reactivity.

Properties

IUPAC Name |

(E)-N-(2,6-diethylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDATPHOLBOQGG-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466648-16-8 | |

| Record name | N-(2,6-DIETHYLPHENYL)-3-PHENYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3-phenylacrylamide typically involves the reaction of 2,6-diethylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Oxidation: The phenylacrylamide moiety can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can yield amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include N-substituted acetamides and phthalimides. Key comparisons are summarized below:

Key Observations :

- Backbone Flexibility : Unlike phthalimides (rigid, planar structures) , acrylamides like this compound possess a flexible α,β-unsaturated carbonyl system, which may enhance conjugation and reactivity.

- Substituent Effects: The 2,6-diethylphenyl group is shared with butachlor, a herbicide targeting very-long-chain fatty acid (VLCFA) synthesis .

- Molecular Weight : At 279.38 g/mol, the compound is lighter than butachlor (311.85 g/mol), which may improve bioavailability or environmental mobility.

Stability and Reactivity

- The α,β-unsaturated acrylamide is prone to nucleophilic attack (e.g., Michael addition), whereas phthalimides exhibit thermal stability and resistance to hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(2,6-diethylphenyl)-3-phenylacrylamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amide bond formation between 3-phenylacryloyl chloride and 2,6-diethylaniline. Key parameters include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product, as residual diethylphenylamine derivatives may co-elute .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare -NMR chemical shifts of the diethylphenyl group (δ 1.2–1.4 ppm for methyl protons, δ 2.5–3.0 ppm for ethyl CH) and acrylamide protons (δ 6.2–7.8 ppm for vinyl and aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (CHNO), with a calculated exact mass of 279.1623 g/mol.

- HPLC Purity Analysis : Use a C18 column with a water/acetonitrile gradient (UV detection at 254 nm) to verify ≥95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the acrylamide moiety in this compound under nucleophilic conditions?

- Methodological Answer :

- The electron-withdrawing nature of the acrylamide group increases susceptibility to nucleophilic attack at the β-carbon. Kinetic studies in polar aprotic solvents (e.g., DMF) show second-order dependence on nucleophile concentration (e.g., amines or thiols).

- Solvent Effects : Reactivity decreases in protic solvents due to hydrogen bonding with the amide carbonyl, as demonstrated by rate constants in methanol vs. acetonitrile .

- Steric Effects : The 2,6-diethylphenyl group hinders planarization of the amide bond, reducing resonance stabilization and increasing electrophilicity .

Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The 2,6-diethylphenyl group induces significant hydrophobicity. LogP values (predicted ~3.5) correlate with poor aqueous solubility, necessitating DMSO or ethanol for biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point >150°C, with decomposition above 250°C. The diethyl substituents enhance thermal stability compared to unsubstituted analogs .

- Crystallinity : X-ray diffraction reveals restricted rotation of the acrylamide group due to steric hindrance from the ortho-ethyl groups, favoring a twisted conformation .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols (e.g., recrystallization vs. chromatography) to eliminate trace impurities that may act as off-target modulators .

- Assay Conditions : Address solvent interference (e.g., DMSO >1% can inhibit enzyme activity) by using vehicle controls and normalizing data to protein content .

- Structure-Activity Relationship (SAR) Validation : Compare activity across analogs (e.g., 2,6-dimethyl vs. diethyl derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.